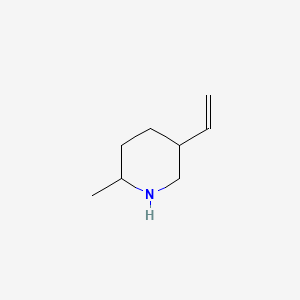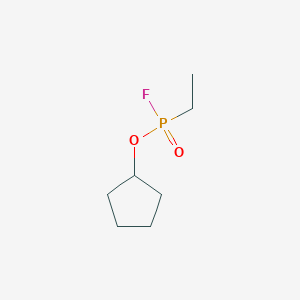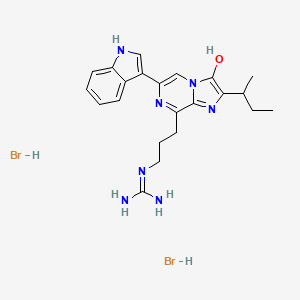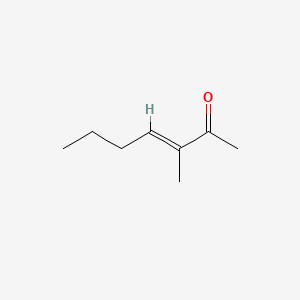
1-Chloro-4-(isocyanatophenoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-4-(isocyanatophenoxy)benzene is an organic compound with the molecular formula C13H8ClNO2. It is known for its unique structure, which includes a chloro-substituted benzene ring and an isocyanate group attached to a phenoxy group.
Vorbereitungsmethoden
The synthesis of 1-Chloro-4-(isocyanatophenoxy)benzene typically involves the reaction of 1-chloro-4-nitrobenzene with phenol in the presence of a base, followed by the conversion of the resulting 1-chloro-4-(phenoxy)nitrobenzene to the isocyanate derivative. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
1-Chloro-4-(isocyanatophenoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of corresponding derivatives.
Addition Reactions: The isocyanate group can react with nucleophiles like alcohols or amines to form urethanes or ureas, respectively.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-Chloro-4-(isocyanatophenoxy)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of polymers, coatings, and adhesives due to its reactive isocyanate group.
Wirkmechanismus
The mechanism of action of 1-Chloro-4-(isocyanatophenoxy)benzene involves its reactive isocyanate group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity allows it to modify proteins, nucleic acids, and other biomolecules, potentially leading to changes in their function and activity. The molecular targets and pathways involved depend on the specific biological context and the nature of the nucleophilic sites .
Vergleich Mit ähnlichen Verbindungen
1-Chloro-4-(isocyanatophenoxy)benzene can be compared with other similar compounds, such as:
1-Chloro-4-isocyanatobenzene: This compound lacks the phenoxy group and has different reactivity and applications.
4-Chlorophenyl isocyanate: Similar to this compound but without the phenoxy group, leading to different chemical properties and uses.
Phenyl isocyanate: A simpler structure with different reactivity and applications compared to this compound.
The uniqueness of this compound lies in its combination of a chloro-substituted benzene ring and an isocyanate group attached to a phenoxy group, which imparts distinct chemical properties and reactivity.
Eigenschaften
Molekularformel |
C13H8ClNO2 |
|---|---|
Molekulargewicht |
245.66 g/mol |
IUPAC-Name |
1-chloro-4-(2-isocyanatophenoxy)benzene |
InChI |
InChI=1S/C13H8ClNO2/c14-10-5-7-11(8-6-10)17-13-4-2-1-3-12(13)15-9-16/h1-8H |
InChI-Schlüssel |
PHUNSVFEIHWNHY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)N=C=O)OC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S,3S,4S,5R)-6-[3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazin-2-ium-2-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13828747.png)
![N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide](/img/structure/B13828754.png)
![(2R,3S,4S,5R)-2-(hydroxymethyl)-6-(5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaen-14-yl)oxane-3,4,5-triol](/img/structure/B13828769.png)



![Methyl 3,5-Dideoxy-5-[(Hydroxyacetyl)amino]-D-Glycero-Alpha-D-Galacto-Non-2-Ulopyranosidonic Acid](/img/structure/B13828796.png)


![2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[4-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]phenyl]methoxy]-5-oxopentanoic acid](/img/structure/B13828809.png)
![4-[[(4aR,6R,7R,7aR)-2-[(3S)-3-amino-4-(4-hydroxyphenyl)-2-oxobutoxy]-6-(6-aminopurin-9-yl)-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl]oxy]-4-oxobutanoic acid](/img/structure/B13828823.png)

![[(3aR,9R,10aS)-2,6-diamino-10,10-dihydroxy-9-sulfooxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methyl carbamate](/img/structure/B13828838.png)
![N-[3-[(6-chloropyridin-3-yl)methyl]-1H-imidazol-3-ium-2-yl]nitramide](/img/structure/B13828841.png)
